molecular formula C21H25NO B10935074 (2E)-3-(4-tert-butylphenyl)-N-(3,5-dimethylphenyl)prop-2-enamide

(2E)-3-(4-tert-butylphenyl)-N-(3,5-dimethylphenyl)prop-2-enamide

Cat. No.: B10935074
M. Wt: 307.4 g/mol
InChI Key: MPUCBYQMGCORSO-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structural features It consists of a propenamide backbone with a tert-butylphenyl group and a dimethylphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-(tert-butyl)benzaldehyde with 3,5-dimethylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and

Properties

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(3,5-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C21H25NO/c1-15-12-16(2)14-19(13-15)22-20(23)11-8-17-6-9-18(10-7-17)21(3,4)5/h6-14H,1-5H3,(H,22,23)/b11-8+

InChI Key

MPUCBYQMGCORSO-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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